molecular formula C19H34N2O4 B1435961 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate CAS No. 1425038-21-6

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

Cat. No. B1435961
M. Wt: 354.5 g/mol
InChI Key: YWWBXQRMMYKIGX-AUYLJXNTSA-N
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Description

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a useful research compound. Its molecular formula is C19H34N2O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Compounds like allyl 2-acetyl-3-(phenylamino)butanoate have been synthesized and characterized using spectroscopic techniques and X-ray diffraction, contributing to structural chemistry and crystallography studies. Such research is vital for understanding molecular structures and properties (Jebas et al., 2013).
  • Building Blocks in Peptide Synthesis :

    • Specific amines like methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate are used as building blocks for synthesizing dipeptides, demonstrating the compound's utility in complex peptide synthesis (Breitenmoser et al., 2001).
  • Carbon Dioxide Capture Studies :

    • The structure of certain tertiary amines, such as 4-(dimethylamino)-2-butanol, affects their performance in carbon dioxide capture, which is critical for environmental research and carbon management (Singto et al., 2016).
  • Pharmaceutical Intermediate Synthesis :

    • Compounds like (2S)- and (2R)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles, which can be synthesized using similar chemical structures, serve as intermediates in the production of calcium channel blockers, showing the compound's relevance in medicinal chemistry (Gilmore et al., 1996).
  • Mass Spectrometry Studies :

    • Isomeric ions like [C5H8]+˙ and [C3H6]+˙, derived from compounds including 2-methylpropan-1-ol, have been identified using charge stripping mass spectra, contributing to advancements in analytical chemistry (Holmes et al., 1980).
  • Development of Bioconjugates :

    • The synthesis of complexes such as W(CO)5 with 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid showcases the application in creating bioconjugates for IR detection and electrochemistry studies (Kowalski et al., 2009).

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWBXQRMMYKIGX-AUYLJXNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 2
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 3
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 4
Reactant of Route 4
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 5
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 6
Reactant of Route 6
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

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